![molecular formula C11H11N3 B2453496 N-(pyridin-2-ylmethyl)pyridin-4-amine CAS No. 1039840-86-2](/img/structure/B2453496.png)
N-(pyridin-2-ylmethyl)pyridin-4-amine
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Overview
Description
“N-(pyridin-2-ylmethyl)pyridin-4-amine” is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It has a molecular weight of 185.23 .
Molecular Structure Analysis
The molecular structure of “N-(pyridin-2-ylmethyl)pyridin-4-amine” is represented by the InChI code1S/C11H11N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-8H,9H2,(H,12,14)
. This indicates that the compound contains 11 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms.
Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)-Benzamides
This compound has been used in the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of N-heterocycles
N-(pyridin-2-yl)imidates, which can be derived from N-(pyridin-2-ylmethyl)pyridin-4-amine, have been used for the facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
Improved BBB Penetration and Low Cardiotoxicity
Pyridine variants of BPA that show improved BBB penetration, water solubility, and low cardiotoxicity have been selected. Some of these compounds demonstrated glioblastoma toxicity with IC50 ranging from 0.59 to 3.24 µM .
Antiproliferative Activity Against A549 and HCT116 Cell Lines
Most of the target compounds exhibit excellent antiproliferative activity against the A549 cell line and HCT116 cell line .
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N-(pyridin-2-ylmethyl)pyridin-4-amine involves its interaction with its targets, leading to changes in cellular processes. The compound’s structure suggests it may form hydrogen bonds with its targets, influencing their function . .
Biochemical Pathways
The compound has been studied for its potential use in non-linear optics, suggesting it may interact with pathways related to light absorption and transmission
Result of Action
Its potential use in non-linear optics suggests it may influence light-related processes at the molecular level . .
Action Environment
The action, efficacy, and stability of N-(pyridin-2-ylmethyl)pyridin-4-amine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations Additionally, its action and efficacy could be influenced by factors such as pH and the presence of other molecules in its environment
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-8H,9H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPHEMAPOLGJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)pyridin-4-amine |
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